Cas no 936344-60-4 (5-[1,3]Dioxolan-2-yl-pyridine-2-carbaldehyde)
![5-[1,3]Dioxolan-2-yl-pyridine-2-carbaldehyde structure](https://ja.kuujia.com/scimg/cas/936344-60-4x500.png)
5-[1,3]Dioxolan-2-yl-pyridine-2-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-[1,3]Dioxolan-2-yl-pyridine-2-carbaldehyde
- 2-Pyridinecarboxaldehyde, 5-(1,3-dioxolan-2-yl)-
-
- MDL: MFCD18250386
- インチ: 1S/C9H9NO3/c11-6-8-2-1-7(5-10-8)9-12-3-4-13-9/h1-2,5-6,9H,3-4H2
- InChIKey: GDNYXSYBRVRZLB-UHFFFAOYSA-N
- ほほえんだ: C1(C=O)=NC=C(C2OCCO2)C=C1
5-[1,3]Dioxolan-2-yl-pyridine-2-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D658010-10g |
5-[1,3]Dioxolan-2-yl-pyridine-2-carbaldehyde |
936344-60-4 | 95% | 10g |
$1480 | 2024-08-03 | |
eNovation Chemicals LLC | D658010-10g |
5-[1,3]Dioxolan-2-yl-pyridine-2-carbaldehyde |
936344-60-4 | 95% | 10g |
$1480 | 2025-02-25 | |
eNovation Chemicals LLC | D658010-10g |
5-[1,3]Dioxolan-2-yl-pyridine-2-carbaldehyde |
936344-60-4 | 95% | 10g |
$1480 | 2025-02-24 |
5-[1,3]Dioxolan-2-yl-pyridine-2-carbaldehyde 関連文献
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
5-[1,3]Dioxolan-2-yl-pyridine-2-carbaldehydeに関する追加情報
Recent Advances in the Study of 936344-60-4 and 5-[1,3]Dioxolan-2-yl-pyridine-2-carbaldehyde in Chemical Biology and Pharmaceutical Research
The chemical compound 936344-60-4 and its derivative, 5-[1,3]Dioxolan-2-yl-pyridine-2-carbaldehyde, have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds are of particular interest due to their potential applications in drug discovery and development, particularly in the synthesis of novel therapeutic agents. This research brief aims to provide an overview of the latest findings related to these compounds, focusing on their chemical properties, biological activities, and potential therapeutic applications.
Recent studies have highlighted the unique structural features of 5-[1,3]Dioxolan-2-yl-pyridine-2-carbaldehyde, which make it a valuable intermediate in the synthesis of complex molecules. The presence of the dioxolane ring and the pyridine-carbaldehyde moiety provides a versatile scaffold for further chemical modifications. Researchers have successfully utilized this compound in the synthesis of various heterocyclic compounds, which are often key components in pharmaceuticals. The compound's ability to undergo diverse reactions, such as condensation and cyclization, has been particularly noted in recent publications.
In the context of 936344-60-4, recent investigations have focused on its role as a potential bioactive molecule. Preliminary studies suggest that this compound exhibits promising activity against certain enzymatic targets, which could be leveraged in the development of new drugs. For instance, one study demonstrated its inhibitory effects on a specific kinase involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases. Further research is needed to fully elucidate its mechanism of action and optimize its pharmacological properties.
The synthesis and characterization of these compounds have also been a focal point of recent research. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm the structures of 936344-60-4 and 5-[1,3]Dioxolan-2-yl-pyridine-2-carbaldehyde. Additionally, computational chemistry approaches, including molecular docking and density functional theory (DFT) calculations, have been used to predict their interactions with biological targets. These studies have provided valuable insights into the compounds' stability, reactivity, and potential binding modes.
Looking ahead, the potential applications of these compounds in drug discovery are vast. Researchers are exploring their use in the development of anticancer, antiviral, and anti-inflammatory agents. The versatility of 5-[1,3]Dioxolan-2-yl-pyridine-2-carbaldehyde as a synthetic intermediate opens up possibilities for the creation of libraries of derivatives with tailored biological activities. Similarly, the bioactive properties of 936344-60-4 warrant further investigation to fully exploit its therapeutic potential.
In conclusion, the latest research on 936344-60-4 and 5-[1,3]Dioxolan-2-yl-pyridine-2-carbaldehyde underscores their significance in chemical biology and pharmaceutical research. Their unique structural features and biological activities make them promising candidates for further development. Continued exploration of their synthetic pathways, biological interactions, and therapeutic applications will be crucial in unlocking their full potential. This brief serves as a foundation for future studies and highlights the importance of these compounds in advancing drug discovery efforts.
936344-60-4 (5-[1,3]Dioxolan-2-yl-pyridine-2-carbaldehyde) 関連製品
- 2228266-82-6(4-(1-ethynylcyclopropyl)-N,N-dimethylaniline)
- 1898132-06-3(methyl 2-2-chloro-5-(trifluoromethyl)phenyl-2-hydroxyacetate)
- 1358954-08-1(N-[(2-chlorophenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide)
- 428450-58-2(3-{3-(2-carboxyphenyl)sulfanyl-2,5-dioxopyrrolidin-1-yl}benzoic acid)
- 2228991-36-2(2-[1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)cyclopropyl]acetic acid)
- 1344072-59-8(2-amino-4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide)
- 2171622-59-4(4-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylmorpholine-3-carboxylic acid)
- 1805933-15-6(2-Amino-4-chloro-3-(trifluoromethyl)benzaldehyde)
- 58688-35-0(cyclohexyl(cyclopropyl)methanone)
- 2098095-02-2(2-(1-methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide)




